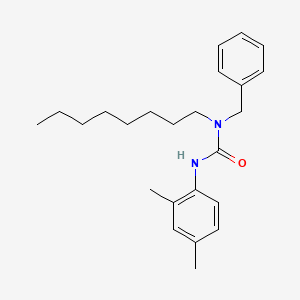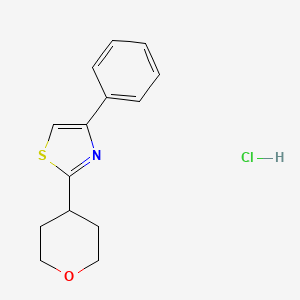![molecular formula C11H13NO3 B14402911 4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione CAS No. 88036-34-4](/img/structure/B14402911.png)
4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which contributes to its distinct chemical properties. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione typically involves multiple steps. One common method includes the formation of an ether structure from 2,6-di-tert-butyl-4-methylphenol and active silicate. This intermediate is then esterified with acetic anhydride in the presence of a carbonate. Finally, the product is oxidized using an oxidizing agent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in specialized chemical reactors designed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in the presence of tert-butyl groups.
1-Oxa-spiro[4.5]deca-6,9-diene-2,8-dione: Another similar compound with a different substitution pattern on the spiro ring.
Uniqueness
4-(Propan-2-yl)-1-oxa-4-azaspiro[45]deca-6,9-diene-3,8-dione is unique due to its specific substitution pattern and the presence of an azaspiro ring
Eigenschaften
CAS-Nummer |
88036-34-4 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-propan-2-yl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C11H13NO3/c1-8(2)12-10(14)7-15-11(12)5-3-9(13)4-6-11/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
GCNODEKFLQOBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)COC12C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
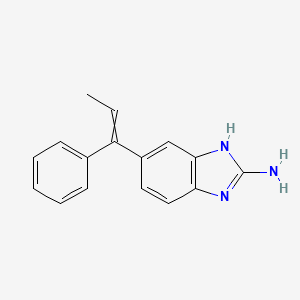
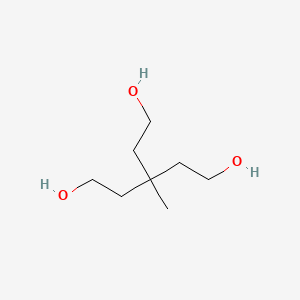
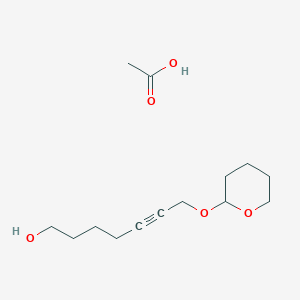
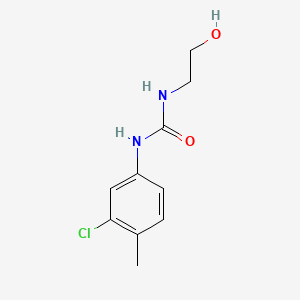
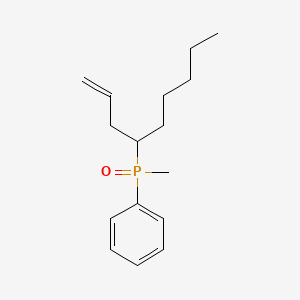
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
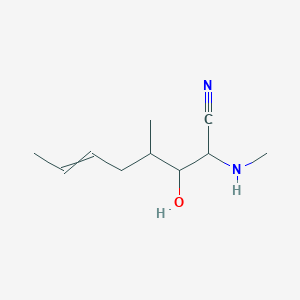

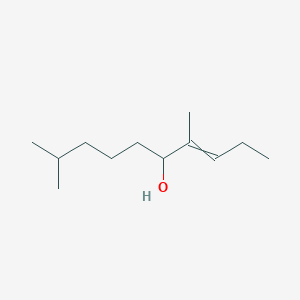
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
